1,4-Benzenedisulfonic acid, 2,5-dichloro-3,6-dihydroxy-
Description
The compound "1,4-Benzenedisulfonic acid, 2,5-dichloro-3,6-dihydroxy-" as named in the query appears to conflate structural elements of two distinct classes: benzoquinones and benzenedisulfonic acids. Based on the provided evidence, the closest match is 2,5-dichloro-3,6-dihydroxy-1,4-benzoquinone (Chloranilic Acid, CAA), a quinone derivative with hydroxyl and chlorine substituents .
Notably, 1,4-benzenedisulfonic acid (H2BDS), referenced in and , is a separate compound with sulfonic acid groups (-SO3H) at positions 1 and 4 but lacks chlorine or hydroxyl substituents. The query's compound name may reflect a hypothetical or less-documented derivative; thus, this article focuses on Chloranilic Acid (CAA) and structurally/compositionally related compounds.
Properties
IUPAC Name |
2,5-dichloro-3,6-dihydroxybenzene-1,4-disulfonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2O8S2/c7-1-3(9)6(18(14,15)16)2(8)4(10)5(1)17(11,12)13/h9-10H,(H,11,12,13)(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYGERJDFMCSEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)S(=O)(=O)O)O)Cl)S(=O)(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50228010 | |
| Record name | 1,4-Benzenedisulfonic acid, 2,5-dichloro-3,6-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50228010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77280-86-5 | |
| Record name | 1,4-Benzenedisulfonic acid, 2,5-dichloro-3,6-dihydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077280865 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenedisulfonic acid, 2,5-dichloro-3,6-dihydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50228010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Sulfonation Using Concentrated Sulfuric Acid
The foundational step in synthesizing benzenedisulfonic acids involves sulfonation of benzene or substituted benzene derivatives. For 1,4-benzenedisulfonic acid frameworks, concentrated sulfuric acid ($$ \text{H}2\text{SO}4 $$) at elevated temperatures (150–200°C) introduces sulfonic acid groups preferentially at the 1,4-positions due to steric and electronic factors. In the case of 2,5-dichloro-3,6-dihydroxy derivatives, this step is typically performed early in the synthetic sequence to avoid interference from later substituents.
Alkali Metal Salt Intermediate Formation
Patent SU122151A3 discloses a method where alkali metal salts of monosulfonic acids (e.g., sodium benzenesulfonate) are heated at 250–600°C under inert atmospheres (e.g., CO$$_2$$ or argon) to form disulfonic acids. This approach avoids over-sulfonation and reduces side reactions. For example, heating sodium 2-chlorobenzenesulfonate at 370°C yields disulfonated products, which can be further functionalized.
Chlorination and Hydroxylation Processes
Electrophilic Chlorination
Chlorine substituents at the 2,5-positions are introduced via electrophilic aromatic substitution. Chlorinating agents such as $$ \text{Cl}2 $$ in the presence of Lewis acids (e.g., $$ \text{FeCl}3 $$) or sulfuryl chloride ($$ \text{SO}2\text{Cl}2 $$) are employed. The sulfonic acid groups direct incoming electrophiles to the meta positions, ensuring precise placement of chlorine atoms.
Hydroxylation via Oxidative Methods
Hydroxyl groups at the 3,6-positions are introduced using oxidative agents. Trifluoroperacetic acid ($$ \text{CF}3\text{CO}3\text{H} $$), as reported in pyrazine di-$$ N $$-oxide syntheses, effectively hydroxylates electron-deficient aromatic rings without cleaving sulfonic acid groups. Alternative methods include hydrolysis of nitro groups or diazonium salt intermediates, though these require stringent pH control to prevent desulfonation.
Catalytic Methods and Reaction Optimization
Role of Transition Metal Catalysts
The use of chromium, vanadium, or silver-based catalysts reduces reaction temperatures during disulfonation. For instance, SU122151A3 demonstrates that catalysts lower the energy barrier for disulfonation, enabling reactions at 250–425°C instead of 370°C. This minimizes thermal decomposition, a critical concern given the compound’s instability above 600°C.
Solvent and Atmosphere Effects
Reactions conducted in inert atmospheres (e.g., argon) improve yields by preventing oxidation of hydroxyl groups or sulfonic acids. Polar aprotic solvents like dimethylformamide (DMF) enhance solubility during chlorination and hydroxylation steps.
Purification and Characterization
Crystallization and Filtration
The final product is isolated via acid precipitation (pH 2–3) followed by recrystallization from ethanol-water mixtures. Impurities, including unreacted monosulfonic acids, are removed through activated carbon treatment.
Analytical Validation
Spectroscopic methods confirm structure:
- IR : Peaks at 1180 cm$$^{-1}$$ (S=O stretch) and 3400 cm$$^{-1}$$ (-OH stretch).
- $$^1$$H NMR : Absence of aromatic protons due to full substitution.
| Property | Value | Source |
|---|---|---|
| Density | 2.177 g/cm$$^3$$ | |
| Molecular Formula | $$ \text{C}6\text{H}4\text{Cl}2\text{O}8\text{S}_2 $$ | |
| Optimal Reaction Temp | 250–425°C |
Comparative Analysis of Synthetic Routes
Direct vs. Sequential Functionalization
Direct sulfonation-chlorination-hydroxylation routes offer simplicity but risk regiochemical ambiguity. Sequential methods, where sulfonation precedes chlorination and hydroxylation, provide better control but require multi-step purification.
Yield and Scalability Trade-offs
Catalyst-free methods (e.g., SU122151A3) achieve ~70% yields but demand high temperatures, whereas catalytic approaches improve yields to 85–90% at lower temps. Industrial scalability favors catalytic processes despite higher upfront costs.
Biological Activity
1,4-Benzenedisulfonic acid, 2,5-dichloro-3,6-dihydroxy- (CAS No. 77280-86-5) is a chemical compound with significant biological activity due to its unique structural properties. This compound features two sulfonic acid groups, two chlorine atoms, and two hydroxyl groups attached to a benzene ring. Its molecular formula is and it has a molecular weight of approximately 339.13 g/mol .
- Molecular Formula :
- Molecular Weight : 339.13 g/mol
- Density : 2.177 g/cm³
- Melting Point : Not available
- Boiling Point : Not available
The biological activity of 1,4-benzenedisulfonic acid derivatives often involves their role as potential antioxidants and chelators. Similar compounds have been shown to induce differentiation and apoptosis in various cell lines. For instance, Tiron, a related compound, has been identified as an effective antioxidant that can rescue cells from reactive oxygen species (ROS)-induced death and promote differentiation in HL-60 leukemia cells at low concentrations .
Biological Studies and Findings
Research indicates that compounds with similar structures to 1,4-benzenedisulfonic acid exhibit various biological activities:
- Antioxidant Activity : Compounds like Tiron have demonstrated the ability to scavenge free radicals and protect cells from oxidative stress .
- Chelation Properties : The sulfonic acid groups can form stable complexes with metal ions, potentially alleviating metal toxicity in biological systems .
- Cell Differentiation and Apoptosis : Related studies have shown that certain derivatives can induce cell differentiation and apoptosis in cancer cell lines, suggesting potential therapeutic applications in oncology .
Study on Antioxidant Effects
A study examined the effects of Tiron on HL-60 cells, revealing that at concentrations below 0.5 mM, it promoted differentiation by increasing the expression of CD11b and CD14 markers. At higher concentrations (>0.5 mM), it induced significant DNA damage leading to apoptosis through caspase activation and altered expression of Bcl-2 and Bax proteins .
Chelation and Metal Ion Interaction
Research has highlighted the ability of benzenedisulfonic acids to chelate metals effectively. This property is crucial for developing strategies to mitigate heavy metal toxicity in environmental remediation efforts.
Comparative Table of Biological Activities
Scientific Research Applications
Dye Manufacturing
1,4-Benzenedisulfonic acid derivatives are commonly used as intermediates in the production of dyes. The sulfonic acid groups enhance the solubility of dyes in water, making them suitable for various textile applications.
Case Study:
A study highlighted the synthesis of azo dyes using this compound as an intermediate. The resulting dyes exhibited excellent color fastness and solubility properties, making them ideal for use in textiles .
Pharmaceutical Industry
The compound is utilized in the synthesis of various pharmaceutical agents due to its ability to modify biological activity through structural changes.
Case Study:
Research has shown that derivatives of 1,4-benzenedisulfonic acid can act as effective inhibitors in certain enzymatic reactions. For instance, studies indicated that specific derivatives demonstrated promising anti-inflammatory properties in vitro .
Environmental Applications
1,4-Benzenedisulfonic acid is also being investigated for its potential role in environmental remediation processes. Its ability to form complexes with heavy metals makes it a candidate for removing contaminants from wastewater.
Case Study:
In a pilot study, the compound was tested for its efficacy in binding lead ions from contaminated water sources. Results indicated a significant reduction in lead concentration, showcasing its potential as a bioremediation agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Chloranilic Acid vs. Chloranil
Chloranilic acid is derived from chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) via hydrolysis, replacing two chlorine atoms with hydroxyl groups . Key differences:
Chloranilic acid’s hydroxyl groups enhance its coordination capacity compared to chloranil, making it suitable for forming metal complexes .
Chloranilic Acid vs. 1,4-Benzenedisulfonic Acid (H2BDS)
While both compounds feature a benzene ring with two functional groups at positions 1 and 4, their chemical behavior diverges significantly:
H2BDS acts as a sulfonic analogue of terephthalic acid in metal-organic frameworks (MOFs), whereas CAA’s redox-active quinone structure suits charge-transfer reactions .
Chloranilic Acid vs. Tetrahydroxybenzene Derivatives
references 2,5-dichloro-1,3,4,6-tetrahydroxybenzene (THDB), which shares hydroxyl substituents but lacks quinone or sulfonic groups. THDB’s fully hydroxylated structure increases hydrophilicity but reduces redox activity compared to CAA .
Comparison with Other Sulfonated Derivatives
and list sulfonated benzene derivatives, such as 2-amino-1,4-benzenedisulfonic acid and 2,5-dihydroxy-1,4-benzenedisulfonic acid. These compounds exhibit high water solubility and ionic character due to sulfonate groups but lack the redox versatility of CAA’s quinone structure .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1,4-benzenedisulfonic acid derivatives with multiple substituents, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves sulfonation of benzene derivatives under controlled conditions (e.g., using fuming sulfuric acid), followed by sequential halogenation and hydroxylation. For example, chlorination can be achieved via electrophilic substitution using Cl2/FeCl3, while hydroxylation may require hydrolysis of intermediate chlorinated precursors. Purification via solid-phase extraction (SPE) with Oasis HLB cartridges (conditioned with methanol and water) effectively removes impurities . Characterization should include <sup>1</sup>H NMR to confirm substituent positions and HPLC-MS for purity assessment (>95%) .
Q. How can researchers validate the structural integrity of this compound given its complex substituent arrangement?
- Methodological Answer : Use a combination of spectroscopic techniques:
- IR spectroscopy : Identify sulfonic acid (S=O stretching ~1350-1200 cm<sup>-1</sup>) and hydroxyl (-OH ~3200 cm<sup>-1</sup>) groups.
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks based on coupling patterns (e.g., chlorine substituents deshield adjacent protons).
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C6H4Cl2O8S2) with <2 ppm error.
Cross-referencing with computational predictions (e.g., DFT-based chemical shift calculations) enhances reliability .
Q. What analytical techniques are suitable for quantifying trace amounts of this compound in environmental matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode is optimal. Sample preparation should include SPE (HLB cartridges) and filtration (0.7 μm GF/F filters) to eliminate matrix interference. Calibration curves using deuterated internal standards (e.g., 4-chloro-3-methylphenol-d2) improve accuracy .
Advanced Research Questions
Q. How can computational modeling elucidate the electronic effects of chlorine and hydroxyl groups on this compound’s reactivity?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electron density distribution, revealing how Cl substituents enhance electrophilicity at the benzene ring. Molecular dynamics simulations (using software like COMSOL) further predict solvation effects and stability in aqueous environments. Compare results with experimental Hammett constants (σpara for Cl ≈ 0.23) to validate models .
Q. What strategies address contradictory data in literature regarding this compound’s stability under acidic conditions?
- Methodological Answer : Replicate experiments under standardized conditions (pH, temperature) while varying one parameter at a time. Use kinetic studies (UV-Vis monitoring at λmax ~270 nm) to track degradation rates. Statistical tools (e.g., ANOVA) can identify outliers, and theoretical frameworks (e.g., transition state theory) help reconcile discrepancies by modeling reaction pathways .
Q. How can researchers design experiments to probe the compound’s potential as a catalyst or ligand in coordination chemistry?
- Methodological Answer : Screen coordination behavior using UV-Vis titration with metal ions (e.g., Fe<sup>3+</sup>, Cu<sup>2+</sup>). Stability constants (log K) can be determined via Job’s method. X-ray crystallography of metal complexes or EXAFS analysis provides structural insights. Compare results with analogous sulfonated ligands (e.g., 2,5-dichlorobenzenesulfonic acid) to assess electronic tunability .
Key Considerations for Researchers
- Theoretical Frameworks : Link experiments to concepts like HSAB theory (for ligand design) or Marcus theory (for electron transfer) to guide mechanistic interpretations .
- Advanced Instrumentation : Leverage hyphenated techniques (e.g., LC-QTOF-MS) for untargeted metabolite identification in degradation studies .
- Ethical Data Practices : Use open-access databases (e.g., PubChem, NIST WebBook) for cross-verification, avoiding non-peer-reviewed sources .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
